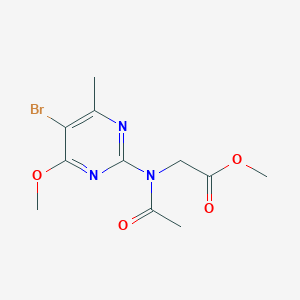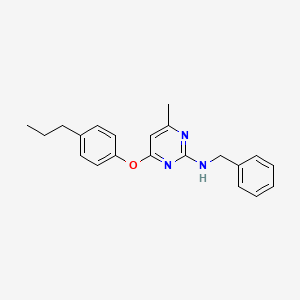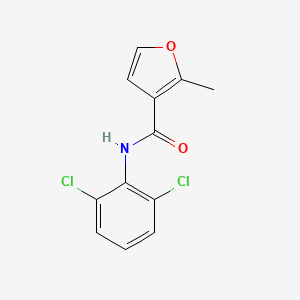
3-(4-ethoxyphenoxy)-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenoxy)-5-nitrophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'PNP-OEt' and is a yellow-colored powder that has a molecular formula of C14H13NO5.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenoxy)-5-nitrophenol is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(4-ethoxyphenoxy)-5-nitrophenol. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress by increasing the levels of antioxidant enzymes, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-ethoxyphenoxy)-5-nitrophenol in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the limitations include its low solubility in aqueous solutions, which can hinder its use in certain experiments.
Orientations Futures
Several future directions can be explored in the field of 3-(4-ethoxyphenoxy)-5-nitrophenol research. These include the development of novel synthetic methods to improve the yield and purity of the compound, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy in preclinical and clinical studies for the treatment of various diseases. Additionally, the potential applications of this compound in agriculture and environmental science can also be explored.
In conclusion, 3-(4-ethoxyphenoxy)-5-nitrophenol is a promising compound that has shown significant potential in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol is carried out through a multi-step process that involves the reaction of 4-ethoxyphenol with 2-chloro-5-nitrophenol in the presence of a base, followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
3-(4-ethoxyphenoxy)-5-nitrophenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
3-(4-ethoxyphenoxy)-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNGIFYWGJBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

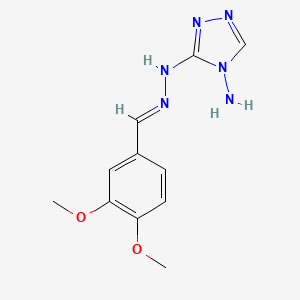
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
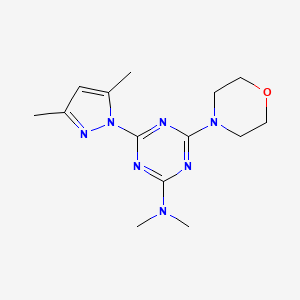
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
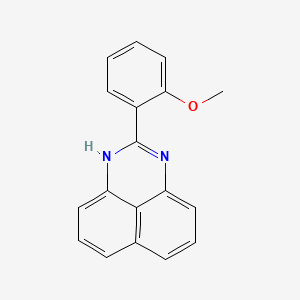
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)
